2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide
Description
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-N-propylacetamide is a heterocyclic acetamide derivative featuring a 3-methoxyphenyl-substituted isoxazole core linked to an N-propylacetamide group. Its molecular formula is C₁₅H₁₈N₂O₃, with a molecular weight of 274.32 g/mol (estimated based on structural analogs) . This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, such as sulfonamide antimicrobials and isoxazole-based pesticides. Safety protocols emphasize avoiding heat and ignition sources, with handling precautions including child-proof storage and pre-use label reviews .
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-7-16-15(18)10-12-9-14(20-17-12)11-5-4-6-13(8-11)19-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKASADDMCCFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne and a nitrile oxide, which acts as the dipole . The reaction conditions often involve the use of metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes have also been developed to address issues related to cost, toxicity, and waste generation . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the isoxazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide has been investigated for its potential therapeutic and environmental applications. In medicinal chemistry, it may be explored for its analgesic, anti-inflammatory, and anticancer properties. Additionally, its antimicrobial and antiviral activities make it a candidate for developing new antibiotics and antiviral drugs. In the field of biology, it can be used to study various biochemical pathways and molecular interactions. Industrial applications may include its use as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological targets, including enzymes, receptors, and ion channels . The exact mechanism may vary depending on the specific application and target. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide with key analogs identified in the literature:
Key Observations:
- Substituent Effects : The target compound’s 3-methoxyphenyl group distinguishes it from analogs like the 4-methoxyphenyl -containing oxadiazole derivative and the dichlorophenyl group in propanil . Methoxy groups generally enhance lipophilicity and metabolic stability compared to halogens.
Biological Activity
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide is a synthetic organic compound characterized by its isoxazole core and amide functionality. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a selective inhibitor of cyclooxygenase-1 (COX-1), which plays a crucial role in inflammatory processes. This article examines the biological activity of this compound, highlighting its mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 274.32 g/mol. The compound's structure includes a methoxyphenyl group and an N-propylacetamide moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.32 g/mol |
| Functional Groups | Isoxazole, Amide |
The primary mechanism of action for this compound involves its interaction with COX-1. By inhibiting this enzyme, the compound prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. This inhibition can lead to reduced inflammatory responses and pain relief, making it a candidate for anti-inflammatory therapies.
Biological Activity and Research Findings
Recent studies have demonstrated the biological activity of this compound across various biological systems:
- Anti-inflammatory Activity : The compound has been shown to selectively inhibit COX-1, leading to decreased production of pro-inflammatory prostaglandins. This property suggests potential use in treating conditions characterized by inflammation.
- Cytotoxicity Studies : In vitro assays have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary results indicate that it exhibits significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values suggesting effective growth inhibition.
- Fluorescent Probes : The suitability of this compound for derivatization into fluorescent probes has been explored, indicating its potential application in cancer imaging techniques.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Inflammatory Models : In animal models of inflammation, administration of this compound resulted in significant reductions in edema and pain responses compared to control groups.
- Cancer Cell Line Evaluation : In a comparative study against standard chemotherapeutic agents, this compound demonstrated comparable or superior cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
